Phosphamide Mustard is a cytotoxic metabolite of Cyclophosphamide.
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)
CAS No.: 1566-15-0
Cat. No.: VC21330728
Molecular Formula: C10H24N3Cl2O2P
Molecular Weight: 320.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1566-15-0 |
---|---|
Molecular Formula | C10H24N3Cl2O2P |
Molecular Weight | 320.19 g/mol |
IUPAC Name | amino-[bis(2-chloroethyl)amino]phosphinic acid;cyclohexanamine |
Standard InChI | InChI=1S/C6H13N.C4H11Cl2N2O2P/c7-6-4-2-1-3-5-6;5-1-3-8(4-2-6)11(7,9)10/h6H,1-5,7H2;1-4H2,(H3,7,9,10) |
Standard InChI Key | BGTIPRUDEMNRIP-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N.C(CCl)N(CCCl)P(=O)(N)O |
Canonical SMILES | C1CCC(CC1)N.C(CCl)N(CCCl)P(=O)(N)O |
Chemical Identity and Properties
Chemical Identification
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) is uniquely identified by several key parameters essential for scientific reference and classification. These identifiers provide researchers with standardized information necessary for working with this compound in laboratory settings.
Table 1: Chemical Identification Parameters of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)
Parameter | Value |
---|---|
CAS Number | 1566-15-0 |
Molecular Formula | C10H24N3Cl2O2P |
Molecular Weight | 320.19 g/mol |
IUPAC Name | amino-[bis(2-chloroethyl)amino]phosphinic acid;cyclohexanamine |
Standard InChI | InChI=1S/C6H13N.C4H11Cl2N2O2P/c7-6-4-2-1-3-5-6;5-1-3-8(4-2-6)11(7,9)10/h6H,1-5,7H2;1-4H2,(H3,7,9,10) |
Standard InChIKey | BGTIPRUDEMNRIP-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N.C(CCl)N(CCCl)P(=O)(N)O |
Synonyms | N,N-Bis(2-chloroethyl)phosphorodiamidic Acid Cyclohexylamine Salt; NSC 69945; Phosphamide Mustard |
PubChem Compound | 96355 |
These chemical identifiers provide a comprehensive framework for uniquely identifying the compound across various chemical databases and research platforms. The CAS number serves as a particularly important registry identifier, while the molecular formula and weight provide fundamental information about the compound's composition and mass.
Structural Characteristics
The structural characteristics of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) directly influence its reactivity patterns and functional applications. This compound consists of two primary components: a phosphorodiamidic acid with two 2-chloroethyl groups attached to a nitrogen atom, and cyclohexanamine, combined in a 1:1 ratio.
The phosphorodiamidic acid component features a phosphorus atom at its center, bonded to an amino group (NH2), an oxygen atom (O), and a nitrogen atom that connects to the two 2-chloroethyl groups . This configuration creates a bifunctional molecule with multiple reactive sites. The phosphorus-oxygen and phosphorus-nitrogen bonds contribute to the compound's unique chemical behavior and reaction pathways.
The two 2-chloroethyl groups attached to the nitrogen atom serve as key reactive sites that can undergo nucleophilic substitution reactions. These groups are structurally similar to those found in nitrogen mustard compounds, which can form aziridinium intermediates that are capable of alkylating DNA and other nucleophilic sites in biological systems. This structural feature is particularly significant in understanding the compound's potential biological activity.
Applications and Uses
Research Applications
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) serves various important functions in research settings, particularly in organic chemistry and related fields. Its primary application is as a reagent in the synthesis of phosphorodiamidate-based compounds, where its unique structural characteristics facilitate specific chemical transformations .
Researchers utilize this compound to study the reactivity and stability of phosphoramidates, contributing to the broader understanding of organophosphorus chemistry . These investigations provide valuable insights into reaction mechanisms, structural effects on reactivity, and potential applications in various chemical processes.
As an intermediate in producing phosphoramidate analogs, the compound enables the development of novel molecular structures with potential applications in diverse fields . Its bifunctional nature, featuring both phosphoramide and bis(2-chloroethyl) moieties, makes it particularly valuable for creating specialized molecular architectures through controlled chemical transformations.
The compound's relationship to phosphoramide mustard, a metabolite of cyclophosphamide, also makes it relevant for studies focused on understanding DNA damage mechanisms and potential therapeutic applications. While the compound itself is restricted to research use only, these studies contribute to the broader understanding of alkylating agents and their biological effects.
Industrial Applications
While primarily utilized in research settings, Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) has potential applications in materials science and catalysis due to its bifunctional nature. The compound's structure allows it to participate in various chemical transformations that could be valuable in industrial processes.
In materials science, the compound's bifunctional nature allows for exploration of cross-linking reactions in polymer chemistry . These applications could potentially lead to the development of specialized polymeric materials with tailored properties for specific industrial applications. The ability to form chemical bonds at multiple sites makes this compound potentially valuable for modifying existing polymers or creating novel materials with enhanced performance characteristics.
Biological Activity and Significance
Relationship to Phosphoramide Mustard
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) is structurally related to phosphoramide mustard, which is recognized as a cytotoxic metabolite of cyclophosphamide. This relationship is particularly significant in understanding the compound's potential biological activities and mechanisms of action.
Phosphamide mustard is known to function as an alkylating agent that can form covalent bonds with DNA, leading to cross-linking between DNA strands. This cross-linking can prevent DNA replication and transcription, ultimately resulting in cell death if the damage is extensive or cannot be repaired by cellular mechanisms. The structural similarities between Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) and phosphoramide mustard, particularly the presence of the bis(2-chloroethyl) groups, suggest potential comparable DNA-interactive properties.
Biological Mechanisms
The potential biological mechanisms of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) are primarily inferred from its structural characteristics and relationship to known biologically active compounds such as phosphoramide mustard. Several key mechanisms can be hypothesized based on these structural features.
The presence of two 2-chloroethyl groups attached to a nitrogen atom suggests the compound could potentially form aziridinium ion intermediates under physiological conditions. These highly reactive intermediates could then alkylate DNA at nucleophilic sites, particularly the N7 position of guanine residues, leading to the formation of DNA adducts and potential cross-links between DNA strands.
In addition to direct DNA damage, the compound may induce cellular responses including DNA damage repair mechanisms, cell cycle arrest, and potentially apoptotic pathways if damage is extensive. These responses represent important biological consequences that could be relevant to both toxicological considerations and potential research applications.
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